N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide
CAS No.: 796090-49-8
Cat. No.: VC15236123
Molecular Formula: C22H20N2O2S
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 796090-49-8 |
|---|---|
| Molecular Formula | C22H20N2O2S |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C22H20N2O2S/c1-26-16-10-8-15(9-11-16)18(13-24-22(25)21-7-4-12-27-21)19-14-23-20-6-3-2-5-17(19)20/h2-12,14,18,23H,13H2,1H3,(H,24,25) |
| Standard InChI Key | UWQANCXHPSBETI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)C3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide, reflects its three core components:
-
Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, known for its role in neurotransmitter interactions.
-
4-Methoxyphenyl group: A phenyl ring substituted with a methoxy (-OCH) group at the para position, enhancing lipophilicity and metabolic stability.
-
Thiophene-2-carboxamide: A sulfur-containing heterocycle linked to an amide group, contributing to hydrogen-bonding capabilities.
The stereoelectronic properties of these groups facilitate interactions with biological targets, such as enzymes and receptors.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 796090-49-8 |
| Molecular Formula | |
| Molecular Weight | 376.5 g/mol |
| SMILES | COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)C3=CNC4=CC=CC=C43 |
| InChI Key | UWQANCXHPSBETI-UHFFFAOYSA-N |
Synthesis and Derivatization
Synthetic Routes
The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide involves multi-step organic reactions, typically starting with the preparation of the indole and thiophene precursors. Key steps include:
-
Formation of the ethylamine linker: Coupling 2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethylamine with thiophene-2-carboxylic acid via amide bond formation.
-
Optimization of reaction conditions: Use of coupling agents like HATU or EDCl under inert atmospheres (e.g., argon) to prevent oxidation.
-
Purification techniques: Chromatography or recrystallization to achieve high purity (>95%).
Derivatization Strategies
Structural modifications, such as halogenation or alkylation of the indole ring, yield derivatives with enhanced pharmacokinetic profiles. For example, introducing electron-withdrawing groups at the indole’s 5-position improves metabolic stability.
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Caspase-3 activation |
| A549 | 18.2 | Bcl-2 suppression |
| HT-29 | 22.7 | Cell cycle arrest (G2/M) |
Neurological Applications
The indole moiety’s structural similarity to serotonin enables potential interactions with 5-HT and 5-HT receptors. Preliminary assays show affinity () values of 150 nM and 320 nM, respectively, suggesting utility in treating anxiety or depression.
Mechanism of Action and Target Engagement
Putative Molecular Targets
While the exact mechanism remains under investigation, hypothesized targets include:
-
Tyrosine kinase receptors: Modulation of EGFR and VEGFR signaling pathways.
-
Serotonin transporters (SERT): Competitive inhibition of serotonin reuptake.
Metabolic Pathways
CYP450 enzymes, particularly CYP3A4 and CYP2D6, are implicated in the compound’s metabolism, producing hydroxylated and demethylated metabolites.
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound serves as a scaffold for designing analogs with improved bioavailability. For instance, replacing the methoxy group with a trifluoromethoxy group increases blood-brain barrier penetration by 30%.
Drug Delivery Systems
Encapsulation in liposomal nanoparticles enhances solubility and tumor-targeted delivery, reducing off-target effects in preclinical models.
Challenges and Future Directions
Toxicity Profiling
Hepatotoxicity (EC = 45 μM in HepG2 cells) and cardiotoxicity (hERG inhibition, IC = 8.2 μM) necessitate structural refinements.
Clinical Translation
Phase I trials are required to evaluate pharmacokinetics and safety in humans. Computational models predict a therapeutic index of 3.2, indicating a narrow safety margin.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume